1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine
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Overview
Description
1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine is a heterocyclic compound characterized by a fused furan and pyridazine ring system with four phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine typically involves multi-step organic reactionsThe final step often involves cyclization to form the furo[3,4-d]pyridazine ring system .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1,4,5,7-Tetramethylfuro[3,4-d]pyridazine: This compound has methyl groups instead of phenyl groups and exhibits different chemical properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound contains bromine atoms and a thiadiazole ring, leading to distinct electronic and steric effects.
Uniqueness: 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine is unique due to its combination of a furan and pyridazine ring system with four phenyl groups. This structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89449-73-0 |
---|---|
Molecular Formula |
C30H20N2O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1,4,5,7-tetraphenylfuro[3,4-d]pyridazine |
InChI |
InChI=1S/C30H20N2O/c1-5-13-21(14-6-1)27-25-26(28(32-31-27)22-15-7-2-8-16-22)30(24-19-11-4-12-20-24)33-29(25)23-17-9-3-10-18-23/h1-20H |
InChI Key |
DDHLVYMFWMCLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(O2)C4=CC=CC=C4)C(=NN=C3C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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